molecular formula C11H12F2N2O B3167608 1-(3,4-Difluorobenzoyl)piperazine CAS No. 923237-42-7

1-(3,4-Difluorobenzoyl)piperazine

Cat. No.: B3167608
CAS No.: 923237-42-7
M. Wt: 226.22 g/mol
InChI Key: ADUNZIXVJYFOSR-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure has become a cornerstone in drug discovery, often referred to as a "privileged scaffold". researchgate.net Its prevalence is due to a combination of favorable physicochemical and biological properties. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as donors, facilitating strong interactions with biological targets. nih.gov This dual nature also allows for the modulation of a molecule's solubility and pharmacokinetic profile. nih.gov

The basicity of the piperazine nitrogens (with pKa values typically in a physiologically relevant range) allows for the formation of salts, which can improve aqueous solubility and bioavailability. princeton.edu Furthermore, the piperazine ring provides a structurally rigid, yet conformationally flexible, linker that can be used to orient other pharmacophoric groups in a precise three-dimensional arrangement. nih.gov The synthetic tractability of the piperazine core, which allows for straightforward derivatization at its two nitrogen atoms, has made it a versatile building block for creating large libraries of compounds for high-throughput screening. nih.gov Consequently, the piperazine moiety is a key component in a wide array of FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govnih.gov

Property of Piperazine MoietyImplication in Medicinal Chemistry
Two Nitrogen Atoms Act as hydrogen bond acceptors/donors, enhancing target binding. nih.gov
Basicity (Physiological pKa) Improves aqueous solubility and allows for salt formation. princeton.edu
Structural Rigidity & Flexibility Provides a stable scaffold to orient other functional groups. nih.gov
Synthetic Accessibility Enables facile derivatization at N1 and N4 positions for library synthesis. nih.gov

Relevance of the Benzoylpiperazine Moiety in Bioactive Compound Design

The attachment of a benzoyl group to the piperazine ring, creating the benzoylpiperazine moiety, introduces an amide linkage and an aromatic system. This combination is a common feature in a multitude of biologically active compounds. The benzoylpiperazine scaffold itself is recognized as an important pharmacophore, particularly for agents targeting the central nervous system. researchgate.net The amide bond within the structure is relatively stable to metabolic degradation and can participate in hydrogen bonding interactions with biological targets.

The aromatic ring of the benzoyl group provides a platform for further functionalization, allowing for the fine-tuning of electronic properties and steric bulk to optimize target engagement and selectivity. For instance, substitution on the phenyl ring can significantly alter the compound's activity. Research into 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated that different substituents on the benzoyl ring lead to varying cytotoxic activities against a range of cancer cell lines. researchgate.net This highlights the benzoyl group's role not just as a structural linker, but as a key determinant of biological function. The versatility of the benzoylpiperazine core allows it to serve as a template for ligands targeting a diverse set of receptors and enzymes.

Drug Class Containing Benzoylpiperazine or AnalogsTherapeutic Area
Dopamine (B1211576) Receptor Antagonists Central Nervous System Disorders researchgate.net
Anticancer Agents Oncology researchgate.net
Enterovirus Inhibitors Antiviral researchgate.net

Historical Perspectives on Difluorinated Aromatic Systems in Chemical Biology

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry, with its roots stretching back to the mid-20th century. The first fluorinated pharmaceutical to be marketed was fludrocortisone (B194907) in 1954, which demonstrated that the introduction of fluorine could dramatically enhance biological activity. nih.govacs.org By the 1980s, the emergence of highly successful fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and norfloxacin, solidified the importance of fluorination in drug design. acs.org Today, it is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. acs.orgacs.org

The use of a difluorinated aromatic system, such as the 3,4-difluorophenyl group in 1-(3,4-Difluorobenzoyl)piperazine, offers specific advantages. The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic properties of the aromatic ring. acs.org This can modulate the pKa of nearby functional groups and create unique electrostatic interactions with target proteins. nih.gov A key historical driver for using fluorination on aromatic rings was to block sites of metabolic oxidation by cytochrome P450 enzymes. acs.org The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage and thereby increasing the metabolic stability and half-life of a drug.

The replacement of a hydrogen atom with fluorine causes only a minor increase in steric size, allowing the fluorinated analog to still fit within the target's binding site, a concept central to bioisosterism. acs.org The strategic placement of two fluorine atoms on a benzene (B151609) ring, as in a difluorobenzene moiety, can further fine-tune properties like lipophilicity and dipole moment, which are critical for membrane permeability and target binding affinity. nih.gov For example, the antifungal drug fluconazole, which came into commercial use in 1988, features a difluorophenyl group and demonstrates the successful application of this strategy in developing systemically active agents. wikipedia.org The continued development of synthetic methods to create fluorinated aromatic compounds has ensured their enduring relevance in chemical biology and drug discovery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUNZIXVJYFOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to 1-(3,4-Difluorobenzoyl)piperazine

The construction of this compound is most commonly achieved through direct functionalization of a pre-existing piperazine (B1678402) ring.

The principal method for synthesizing this compound is through nucleophilic acyl substitution. This strategy involves the reaction of piperazine with an activated form of 3,4-difluorobenzoic acid. A frequently used activated form is 3,4-difluorobenzoyl chloride. The reaction proceeds by the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide bond and releasing hydrogen chloride as a byproduct. To neutralize the acid, a base such as sodium carbonate is typically included in the reaction mixture. prepchem.com

Alternatively, direct coupling of 3,4-difluorobenzoic acid with piperazine can be accomplished using various peptide coupling reagents. peptide.comluxembourg-bio.com These reagents activate the carboxylic acid to facilitate the amidation reaction. This approach avoids the need to synthesize the often moisture-sensitive acyl chloride. libretexts.org The use of solid-supported coupling reagents, such as silica-bound dicyclohexylcarbodiimide (B1669883) (Si-DCC) or ethyl-dimethylaminopropyl carbodiimide (B86325) (Si-EDC), can simplify the purification process as the byproducts remain bound to the solid support and can be removed by simple filtration. silicycle.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Byproduct Characteristics
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) DCC produces a urea (B33335) byproduct that is largely insoluble in many organic solvents. peptide.com EDC and its urea byproduct are water-soluble, allowing for aqueous extraction. peptide.comsilicycle.com
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) Highly effective, particularly for challenging couplings like those involving N-methylated amino acids. luxembourg-bio.com

This table provides examples of classes of coupling reagents that can be utilized for the synthesis of this compound.

While less direct for this specific target, fragment-assembly approaches represent a powerful strategy for constructing substituted piperazine rings. researchgate.netacs.orgorganic-chemistry.org Instead of starting with a pre-formed piperazine, the ring is built from smaller, non-cyclic precursors. One such strategy involves the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a reductive cyclization of the resulting dioxime to form the piperazine ring. researchgate.net Another modern approach uses a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component to furnish highly substituted piperazines. acs.orgorganic-chemistry.org These methods offer high modularity, allowing for the introduction of various substituents on the carbon atoms of the piperazine ring, a task that is difficult to achieve through functionalization of the parent heterocycle. mdpi.com

Synthesis of Analogs and Derivatives of this compound

The structure of this compound is a versatile template for creating a diverse library of related compounds through modification of its constituent parts. biomedres.usbiomedres.us

The difluorobenzoyl group can be chemically altered to fine-tune the electronic and steric properties of the molecule. This can involve changing the position or number of fluorine atoms on the phenyl ring or replacing them with other substituents. nih.govnih.gov The introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's properties. biomedres.us Furthermore, the phenyl ring itself can be substituted with other aromatic or heteroaromatic systems to explore different structural and electronic landscapes. researchgate.net For example, replacing a phenyl ring with a pyridine (B92270) ring is a common bioisosteric substitution used in drug design. researchgate.net

The unsubstituted secondary amine on the piperazine ring of this compound is a prime site for derivatization. mdpi.com A wide array of substituents can be introduced at this position through various chemical reactions. researchgate.net

Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate is a straightforward method to introduce alkyl groups. researchgate.netmdpi.com

Reductive Amination: This two-step process, involving the formation of an enamine or iminium ion with an aldehyde or ketone followed by reduction, is a versatile method for creating N-alkyl derivatives. mdpi.com

Arylation: The introduction of aryl or heteroaryl groups can be achieved through methods like Buchwald-Hartwig amination.

Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) yields N-acyl or N-sulfonyl derivatives, respectively. researchgate.net These modifications can introduce a wide range of functionalities.

Table 2: Examples of N-Substituted Piperazine Derivative Synthesis

Reaction Type Reagents Product Type
Alkylation Alkyl halide, K₂CO₃ N-Alkylpiperazine
Benzylation Benzyl halide, K₂CO₃ N-Benzylpiperazine
Amidation Carboxylic acid, Coupling agent (e.g., T3P), NEt₃ N-Acylpiperazine

This table summarizes common synthetic transformations for derivatizing the secondary amine of the piperazine ring, based on general synthetic principles. researchgate.netnih.gov

The reactive nitrogen of the piperazine ring is an ideal attachment point for linkers, which are used to connect the molecule to other chemical entities, such as other small molecules, macromolecules, or reporter tags. acs.orgnih.gov The design of these linkers is crucial for the properties of the final conjugate. For instance, polyethylene (B3416737) glycol (PEG) linkers are often incorporated to enhance the aqueous solubility of lipophilic molecules. acs.orgnih.gov The basicity of the piperazine nitrogen can be influenced by the adjacent chemical groups within the linker, which in turn affects properties like the degree of protonation at physiological pH. nih.govrsc.org The synthesis of these conjugates often involves coupling the piperazine derivative with a bifunctional linker, which is then reacted with the second molecule of interest. acs.orgacs.org Maleimide-functionalized linkers are commonly used for conjugation to thiol groups present in proteins. acs.orgacs.org

Analytical Techniques for Structural Confirmation in Synthetic Research

The structural confirmation of this compound and its derivatives is fundamental in research to verify the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and spectrometric methods is typically utilized for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Due to the presence of hydrogen, carbon, and fluorine atoms, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments provides a comprehensive structural picture.

¹H NMR: The proton NMR spectrum is used to identify the different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons on the difluorobenzoyl ring and the aliphatic protons of the piperazine ring. The piperazine protons often appear as complex multiplets or broad signals due to the chair conformation of the ring and restricted rotation around the amide C-N bond. researchgate.net The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the piperazine ring carbons would be expected. ingentaconnect.com The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the substitution pattern on the aromatic ring. It provides direct evidence for the presence and chemical environment of the fluorine atoms.

Table 1: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Notes
¹H Aromatic (H-2, H-5, H-6) 7.20 - 7.50 Complex multiplet patterns due to H-H and H-F coupling.
¹H Piperazine (CH₂) 2.80 - 3.90 Multiple broad signals due to different chemical environments and restricted amide bond rotation. researchgate.net
¹H Piperazine (NH) 1.50 - 2.50 Broad singlet, position can vary depending on solvent and concentration.
¹³C Carbonyl (C=O) ~168
¹³C Aromatic (C-1) ~130
¹³C Aromatic (C-2, C-5, C-6) 115 - 125
¹³C Aromatic (C-3, C-4) 148 - 153 Large chemical shift due to direct attachment of fluorine; will show C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. The exact mass of this ion can be used to confirm the elemental composition. The fragmentation pattern is particularly informative. For this compound, key fragmentations would involve the cleavage of the amide bond and the breaking of the piperazine ring. xml-journal.netresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Source of Fragment
226 [C₁₁H₁₂F₂N₂O]⁺ Molecular Ion (M⁺)
141 [C₇H₃F₂O]⁺ 3,4-Difluorobenzoyl cation, from cleavage of the amide C-N bond.
85 [C₄H₉N₂]⁺ Piperazine fragment after cleavage of the amide bond.

Predicted data is based on the structure and common fragmentation patterns of similar molecules. uni.lu

Complementary Analytical Techniques

In addition to NMR and MS, other methods are often used to provide supplementary structural confirmation.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ would confirm the presence of the amide carbonyl (C=O) group. Absorptions corresponding to C-F, C-N, N-H, and aromatic C-H bonds would also be observable.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the pure compound. The experimental values are compared against the calculated theoretical values to confirm the empirical formula. researchgate.net

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,4-Difluorobenzoyl chloride

Structural Characteristics and Conformational Analysis

Conformational Preferences of the Piperazine (B1678402) Ring

The six-membered piperazine ring, a common scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric strain. chemicalbook.commdpi.com In the case of piperazine derivatives with bulky substituents, this chair conformation is overwhelmingly favored. X-ray crystallographic studies of various benzoylpiperazine derivatives consistently reveal the piperazine ring in a chair conformation. researchgate.netresearchgate.netresearchgate.net

For the closely related compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, the piperazine ring unequivocally adopts a chair conformation. researchgate.netresearchgate.net This is also observed in other similar structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, which also features a benzoyl group attached to the piperazine ring. researchgate.net In another related molecule, 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, the central piperazine ring also maintains a chair conformation. nih.govresearchgate.netresearchgate.net Based on this substantial evidence from analogous compounds, it is highly probable that the piperazine ring in 1-(3,4-Difluorobenzoyl)piperazine also exists in a stable chair conformation.

Dihedral Angles and Spatial Orientation of Molecular Fragments

The spatial relationship between the different parts of the molecule is defined by the dihedral angles. These angles provide a precise description of the orientation of the 3,4-difluorophenyl group and the benzoyl moiety relative to the piperazine ring.

In the analogue, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, the dihedral angle between the plane of the fluorobenzene (B45895) ring and the plane of the sulfonyl-bound benzene (B151609) ring is 30.97(2)°. researchgate.netresearchgate.net More importantly, the dihedral angle between the fluorobenzene ring and the piperazine ring is 75.98(2)°. researchgate.netresearchgate.net This indicates a significant twist between the aromatic ring and the heterocyclic ring.

Furthermore, the dihedral angle between the sulfonyl-bound benzene ring and the best-fit plane of the piperazine ring is 69.4(2)°. researchgate.netresearchgate.net In 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, the dihedral angles between the piperazine ring and the sulfonyl-bound benzene and difluorobenzene rings are 74.96° and 86.16°, respectively. nih.gov These values from related structures suggest a non-coplanar arrangement of the aromatic and piperazine rings in this compound is to be expected.

The planarity of the amide group is another key structural feature. In 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the planar amide unit makes a dihedral angle of 80.44(7)° with the phenyl ring, highlighting a significant rotation around the C-C bond connecting the carbonyl group and the phenyl ring. researchgate.net A similar twisted conformation is anticipated for this compound.

Influence of Fluorine Substitution on Molecular Geometry and Interactions

The substitution of hydrogen atoms with fluorine on the benzoyl ring has a notable impact on the molecule's geometry and its potential for intermolecular interactions. Fluorine is a highly electronegative atom, and its presence can alter bond lengths, bond angles, and electronic distribution within the molecule.

In the crystal structure of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, weak intermolecular C—H···F interactions are observed, which contribute to the stabilization of the crystal packing. researchgate.netresearchgate.net Similarly, in the crystal structure of 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, weak C–H···F interactions are present. nih.gov These types of interactions are therefore also expected to play a role in the solid-state structure of this compound.

The fluorine atoms can influence the conformation of the molecule through steric and electronic effects. While a detailed quantitative analysis for the title compound is not possible without specific experimental data, the general principles of fluorine's influence on molecular conformation are well-established. These include the potential for electrostatic interactions and the modification of the aromatic ring's electronic properties, which can, in turn, affect the rotational barrier around the bond connecting it to the carbonyl group.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlations between Structural Modifications and Biological Responses

The biological activity of 1-(3,4-Difluorobenzoyl)piperazine derivatives is highly sensitive to modifications at two primary locations: the difluorophenyl ring and the nitrogen atom of the piperazine (B1678402) scaffold not attached to the benzoyl group.

The 3,4-difluoro substitution pattern on the phenyl ring is a critical determinant of activity in many series of compounds. While SAR studies on analogs often maintain this specific pattern, related studies on similar phenylpiperazine scaffolds provide valuable insights into the effects of altering aromatic substituents. For instance, in the exploration of dopamine (B1211576) D2 and D3 receptor ligands, modifications to a phenyl ring attached to a piperidine (B6355638) or related scaffold (a close analog to piperazine) have demonstrated that both the position and nature of the substituents are crucial for affinity and selectivity.

In one such series of tropane-based dopamine receptor ligands, replacing a 4-chlorophenyl group with a 3,4-dichlorophenyl group resulted in a significant shift in binding affinity. This highlights that the electronic and steric profile of the aromatic ring plays a key role in receptor interaction. The introduction of additional electron-withdrawing groups can modulate the electronic distribution of the entire benzoyl moiety, potentially influencing key interactions with the target protein.

Compound Analogue BaseAryl Ring SubstitutionTargetKi (nM)Reference
Tropane4-chlorophenylD2R33.4 nih.gov
Tropane4-chlorophenylD3R15.5 nih.gov
Tropane3,4-dichlorophenylD2R13.9 nih.gov
Tropane3,4-dichlorophenylD3R2.5 nih.gov
Tropane4-methylthiophenylD2R565 nih.gov
Tropane4-methylthiophenylD3R541 nih.gov

This table illustrates the impact of aryl ring substitutions on the binding affinity of tropane-based dopamine D2/D3 receptor ligands, providing analogous SAR insights for the difluorophenyl ring system.

The substituent attached to the second nitrogen of the piperazine ring (the N4 position) is a primary vector for modifying the pharmacological properties of this compound analogs. This position is often directed towards the solvent-exposed region of a binding pocket or can form specific interactions with the target protein, profoundly influencing potency, selectivity, and pharmacokinetic properties.

Studies on CCR2 antagonists have shown that N-substitutions are critical for activity. In one series of homopiperazine derivatives, a 4-substituted benzyl group on one of the piperazine nitrogens was found to be an important moiety for binding affinity. A clear correlation was observed where the binding affinity for the CCR2b receptor inversely correlated with the Hammett sigma factor (σ) of the substituent on this benzyl group, suggesting that electron-donating groups are preferred. nih.gov

In the development of dopamine D2/D3 receptor ligands, a wide variety of N-substituents have been explored on related scaffolds. The transition from a simple alkyl or aryl group to more complex moieties like a 3-benzofurylmethyl group can dramatically increase binding affinity by orders of magnitude. For example, the introduction of a 3-benzofurylmethyl substituent onto a tropane scaffold improved D3 receptor binding affinity by 470-fold compared to the parent ligand. nih.govnih.gov This demonstrates that the N-substituent can access and exploit additional binding interactions deep within the receptor pocket.

Core ScaffoldN-SubstituentTargetKi (nM)Reference
Tropane4-chlorophenylD2R33.4 nih.gov
Tropane5-methoxyindol-3-ylmethylD2R14.8 nih.gov
Tropane3-benzofurylmethylD2R1.7 nih.gov
Tropane4-chlorophenylD3R15.5 nih.gov
Tropane5-methoxyindol-3-ylmethylD3R5.3 nih.gov
Tropane3-benzofurylmethylD3R0.34 nih.gov

This table shows the significant effect of varying N-substituents on the binding affinity of tropane-based dopamine receptor ligands.

Bioisosteric Replacements in this compound Analogs

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound analogs, bioisosteric replacements have been explored for both the piperazine ring and the benzoyl moiety.

The piperazine ring itself is a privileged scaffold in drug discovery, with over 100 FDA-approved drugs containing this moiety. enamine.netenamine.net However, replacing it with other cyclic diamines or constrained analogs can offer advantages. Examples of piperazine bioisosteres include:

Homopiperazine: An expanded seven-membered ring that can alter the orientation of N-substituents.

Bridged Piperazines (e.g., 3,6-diazabicyclo[3.2.1]octane): These constrained analogs can lock the molecule into a more favorable conformation for binding, potentially increasing potency and reducing off-target effects. blumberginstitute.org

Spirodiamines: In the development of the drug Olaparib, replacing a piperazine ring with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.netenamine.net

Tropane: As seen in dopamine ligand studies, replacing a piperidine (a close relative of piperazine) with a rigid tropane scaffold can reverse receptor selectivity and provide a new vector for chemical exploration. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies are instrumental in identifying the key physicochemical properties that govern their function.

A typical QSAR study on piperazine derivatives involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), topological (e.g., connectivity indices), and physicochemical (e.g., LogP, polar surface area). mdpi.com

Statistical methods such as Multiple Linear Regression (MLR) and non-linear methods are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50). For instance, a QSAR study on piperazine-based mTORC1 inhibitors revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), molar refractivity (MR), and aqueous solubility (LogS) were significantly correlated with inhibitory activity. mdpi.com

More advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrogen bonding characteristics are predicted to enhance or diminish activity. nih.gov

Design Principles for Enhanced Potency and Selectivity

Based on the accumulated SAR, bioisosteric replacement strategies, and QSAR modeling, several key design principles can be formulated for the development of potent and selective analogs based on the this compound scaffold:

Optimize Aromatic Substitution: The 3,4-difluoro pattern is often a good starting point, but fine-tuning the electronic properties of the phenyl ring with other electron-withdrawing or -donating groups can be crucial for optimizing interactions with specific targets.

Exploit the N-Substituent Vector: The N4-position of the piperazine ring is the most versatile point for modification. Introducing larger, sterically defined, and functionalized groups (e.g., arylmethyl, heteroarylmethyl) can access secondary binding pockets and significantly boost affinity and selectivity.

Modulate Basicity and Lipophilicity: Structural modifications, particularly at the N4-position, should be used to control the basicity (pKa) and lipophilicity (LogP) of the molecule. This is critical not only for target affinity but also for managing pharmacokinetic properties and avoiding off-target effects like hERG channel inhibition. nih.gov

Incorporate Conformational Constraint: Replacing the flexible piperazine ring with a more rigid bioisostere (e.g., a bridged or spirocyclic system) can pre-organize the molecule in an active conformation, leading to an entropic advantage in binding and thus higher potency.

Utilize Computational Guidance: Employ QSAR and 3D-QSAR models early in the design process to prioritize synthetic targets. These models can help predict the activity of novel analogs and provide a rationale for observed SAR trends, accelerating the discovery of optimized compounds.

Non Clinical Biological Activity and Pharmacological Investigations

In Vitro Assays of Biological Activity

Detailed in vitro assays to elucidate the specific biological activities of 1-(3,4-Difluorobenzoyl)piperazine have not been extensively reported.

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against any particular enzyme targets.

Specific receptor binding affinities and profiles for this compound are not documented in the available research.

Information regarding the ability of this compound to modulate specific cellular targets has not been identified in the public domain.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

While no direct studies on the antiproliferative and cytotoxic effects of this compound were found, research on a structurally related compound, 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride , provides some insight into the potential activity of this chemical class. It is critical to note the structural differences: the position of the fluorine atoms on the benzoyl ring (2,4-difluoro instead of 3,4-difluoro) and the presence of a bulky 4-chlorobenzhydryl group on the second nitrogen of the piperazine (B1678402) ring. These differences will significantly influence the compound's biological activity.

A study investigating a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated that these compounds exhibit cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov The derivative bearing a 2,4-difluorobenzoyl moiety was tested against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govnih.gov All the compounds in this series showed significant cell growth inhibitory activity on the selected cancer cell lines. nih.govnih.gov

The cytotoxic activity of the related compound, 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride, was evaluated, and the 50% growth inhibition (GI₅₀) values were determined across various cancer cell lines. The results indicated that the compound demonstrates a concentration-dependent inhibitory effect on cell proliferation.

Below is a data table summarizing the GI₅₀ values for the structurally related compound, 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride.

Table 1: Cytotoxic Activity (GI₅₀ in µM) of 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride against various human cancer cell lines.

Cell LineCancer TypeGI₅₀ (µM)
Liver Cancer
HUH7Hepatocellular Carcinoma>10
FOCUSHepatocellular Carcinoma7.91
MAHLAVUHepatocellular Carcinoma8.33
HEPG2Hepatocellular Carcinoma>10
HEP3BHepatocellular Carcinoma8.31
Breast Cancer
MCF7Adenocarcinoma>10
BT20Adenocarcinoma9.01
T47DAdenocarcinoma>10
CAMA-1Adenocarcinoma>10
Colon Cancer
HCT-116Colorectal Carcinoma>10
Gastric Cancer
KATO-3Adenocarcinoma>10
Endometrial Cancer
MFE-296Adenocarcinoma9.47

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. nih.gov

Selectivity Assessment Against Non-Tumorigenic Cell Lines

There is no publicly available scientific data regarding the cytotoxic effects or selectivity of this compound against non-tumorigenic cell lines. Research studies detailing its impact on the viability of normal, healthy cells versus cancer cells have not been identified.

Antimicrobial Activity

Comprehensive searches of scientific databases did not yield any studies specifically investigating the antimicrobial properties of this compound. While the broader class of piperazine derivatives has been explored for such activities, data for this specific compound is not available. nih.govaatbio.comaatbio.commanipal.eduexplorationpub.com

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

No research findings detailing the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains were found. Minimum Inhibitory Concentration (MIC) values, which are a standard measure of antibacterial potency, have not been reported for this compound.

Antifungal Activity

There are no available studies that specifically assess the antifungal activity of this compound. Consequently, no data on its efficacy against any fungal species has been published.

Antiviral Activity (e.g., against HIV-1)

No scientific literature was identified that investigates the antiviral activity of this compound, including any potential inhibitory effects against the Human Immunodeficiency Virus 1 (HIV-1).

Neurotransmitter System Modulation (In Vitro and Non-Human Studies)

There is a lack of specific research on the modulatory effects of this compound on neurotransmitter systems.

Monoamine Transporter Reuptake Inhibition (Dopamine, Norepinephrine, Serotonin)

No published in vitro or non-human studies were found that have evaluated the inhibitory activity of this compound on the reuptake of the monoamine neurotransmitters dopamine (B1211576), norepinephrine, or serotonin (B10506). Therefore, its potential as a monoamine transporter reuptake inhibitor is currently unknown.

Dopamine Receptor Agonism and Antagonism

There is no direct scientific literature available that has evaluated the dopamine receptor agonism or antagonism of this compound. While the piperazine moiety is a common scaffold in many centrally acting agents, including those targeting dopamine receptors, specific binding affinity data (such as Kᵢ values) or functional assay results for this compound at any dopamine receptor subtype (D1, D2, D3, D4, or D5) have not been reported.

Research on other piperazine derivatives has shown that modifications to the piperazine ring and its substituents can lead to significant dopamine receptor activity. For instance, certain N-substituted piperazine derivatives have been investigated as potent dopamine D₃ receptor antagonists nih.gov, and other complex piperidine (B6355638) (piperazine)-substituted benzoxazoles have been developed as multi-target antipsychotics with high affinities for dopamine D₂ receptors nih.gov. However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound without dedicated experimental validation.

Enzyme System Interactions (e.g., Acetyl-CoA Carboxylase Inhibition)

Specific data on the interaction of this compound with enzyme systems, including Acetyl-CoA Carboxylase (ACC), is not available in the current scientific literature.

However, the piperazine chemical structure is a key component in the development of inhibitors for various enzymes. Notably, a series of (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as potent non-selective inhibitors of ACC1 and ACC2 nih.gov. The structural complexity of these active compounds is significantly greater than that of this compound, suggesting that the latter may serve as a chemical building block rather than a potent enzyme inhibitor itself. Additionally, other research has explored piperazine derivatives as inhibitors of different enzymes, such as enoyl-ACP reductase, which is a target for antimicrobial drugs mdpi.comnih.gov.

Without direct experimental data, any potential enzyme-inhibiting activity of this compound remains speculative.

Mechanistic Investigations and Biochemical Pathways

Elucidation of Molecular Targets and Binding Modes

The specific molecular targets of 1-(3,4-Difluorobenzoyl)piperazine have not been definitively identified in available research. However, its chemical structure, featuring a piperazine (B1678402) ring linked to a difluorobenzoyl group, is a common scaffold in medicinal chemistry, suggesting potential interactions with several classes of biological targets.

One significant area of investigation for compounds containing this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. PARP-1 is a key enzyme in the detection and repair of single-strand DNA breaks. nih.gov Inhibitors of PARP-1 are a major focus in cancer therapy. nih.govcancer.gov These inhibitors typically mimic the nicotinamide (B372718) moiety of the NAD+ substrate, binding to the enzyme's catalytic domain. The piperazine-carboxamide structure present in this compound is a bioisostere found in established PARP inhibitors like Olaparib. nih.gov This suggests that this compound could potentially bind to the PARP-1 active site, inhibiting its enzymatic activity.

Furthermore, piperazine derivatives are well-known for their activity in the central nervous system (CNS). The piperazine ring is a versatile scaffold that can interact with various neurotransmitter receptors. For instance, compounds structurally related to this compound have been investigated for their potential to modulate dopaminergic and serotonergic pathways, indicating possible applications as antipsychotic or antidepressant agents. nih.gov The binding mode in these cases would involve interactions with the ligand-binding domains of these G-protein coupled receptors.

Table 1: Potential Molecular Targets for this compound Based on Structural Analogs

Potential Target Class of Target Implied Biological Action Rationale
PARP-1 DNA Repair Enzyme Inhibition of DNA repair, potential anticancer activity The piperazine-carboxamide moiety is a key feature in many known PARP inhibitors. nih.govcancer.govnih.gov
Dopamine (B1211576) Receptors G-Protein Coupled Receptor Modulation of dopaminergic signaling, potential antipsychotic activity Piperazine derivatives are common in CNS-active drugs targeting these receptors.
Serotonin (B10506) Receptors G-Protein Coupled Receptor Modulation of serotonergic signaling, potential antidepressant activity The piperazine scaffold is present in numerous selective serotonin reuptake inhibitors (SSRIs). nih.gov

Induction of Specific Cellular Processes (e.g., Apoptosis)

Direct studies confirming the induction of apoptosis by this compound are not available. However, based on its potential as a PARP inhibitor, a clear mechanism for inducing apoptosis can be hypothesized.

PARP inhibitors are known to work through a concept called "synthetic lethality". frontiersin.org In healthy cells, DNA damage, such as single-strand breaks (SSBs), is primarily repaired by the Base Excision Repair (BER) pathway, in which PARP-1 plays a crucial role. youtube.com If PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. youtube.com Healthy cells can still repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway.

However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cells, the inhibition of PARP prevents the repair of SSBs, leading to an accumulation of DSBs that cannot be effectively repaired. This overwhelming DNA damage triggers programmed cell death, or apoptosis, selectively eliminating the cancer cells while largely sparing normal cells. frontiersin.org Therefore, if this compound functions as a PARP inhibitor, it would be expected to induce apoptosis specifically in cells with compromised homologous recombination repair capabilities.

Involvement in Defined Biochemical Signaling Pathways (e.g., IL-6/Nrf2 Loop Pathway)

There is currently no scientific evidence directly linking this compound to the Interleukin-6 (IL-6)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.gov In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

The Nrf2 pathway has a complex, often inhibitory, relationship with inflammatory signaling. For example, Nrf2 activation can suppress the expression of pro-inflammatory cytokines, including IL-1β and IL-6, which are key mediators of the inflammatory response. nih.govmdpi.com This crosstalk suggests that Nrf2 activators could have therapeutic potential in inflammatory diseases. mdpi.com While some novel piperazine-containing compounds have been explored for their antioxidant effects via the IL-6/Nrf2 loop, these are structurally distinct from this compound. nih.gov Future research would be needed to determine if this specific compound has any activity related to this pathway.

Metabolic Transformation Pathways (e.g., Cytochrome P450-mediated Metabolism)

Specific metabolic studies on this compound are not detailed in the available literature. However, the metabolism of piperazine-containing drugs is well-characterized and is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. medsafe.govt.nznih.gov

The piperazine ring is susceptible to several metabolic reactions, including:

Oxidation: This is a common metabolic route, potentially leading to the formation of N-oxides or hydroxylated derivatives on the piperazine ring or the benzoyl moiety.

N-dealkylation: If substituents were present on the second nitrogen of the piperazine ring, this would be a major pathway. For the parent compound, this is not applicable, but it is a key reaction for many piperazine drugs.

Ring opening: The piperazine ring can be cleaved, leading to linear metabolites.

The primary CYP isozyme responsible for the metabolism of a vast number of drugs, including many with a piperazine core, is CYP3A4 . medsafe.govt.nz Other isoforms such as CYP2D6 and CYP1A2 are also frequently involved in the metabolism of piperazine derivatives. nih.gov It is highly probable that this compound is also a substrate for one or more of these enzymes. The difluoro-substitution on the benzoyl ring may influence the rate and regioselectivity of metabolism.

Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Piperazine-Containing Compounds

Enzyme Location Role in Piperazine Metabolism
CYP3A4 Liver, Small Intestine The most significant enzyme, responsible for metabolizing over 50% of clinical drugs. It frequently mediates the oxidation and N-dealkylation of piperazine structures. medsafe.govt.nz
CYP2D6 Liver Plays a major role in the metabolism of many CNS-active drugs, including piperazine derivatives. Known to mediate hydroxylation reactions.
CYP1A2 Liver Involved in the N-demethylation of certain piperazine-containing compounds. nih.gov
CYP2C19 Liver Contributes to the metabolism of some piperazine compounds, though often to a lesser extent than CYP3A4 or CYP2D6.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential leads.

For 1-(3,4-Difluorobenzoyl)piperazine, docking simulations would involve placing the molecule into the active site of a selected biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. The simulation algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding energy.

Studies on structurally similar piperazine (B1678402) derivatives have demonstrated the utility of this approach. For instance, docking studies on phenylpiperazine derivatives have been used to identify potential anticancer agents by predicting their binding to targets like topoisomerase II. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov In a hypothetical docking of this compound, the difluorobenzoyl group and the piperazine ring would be assessed for their roles in forming such interactions. The carbonyl oxygen is a likely hydrogen bond acceptor, while the difluoro-substituted phenyl ring can participate in hydrophobic and aromatic stacking interactions.

Table 1: Illustrative Molecular Docking Interaction Data for a Piperazine Derivative

Interacting ResidueInteraction TypeDistance (Å)
Aspartate (ASP)Hydrogen Bond2.1
Tyrosine (TYR)π-π Stacking3.5
Leucine (LEU)Hydrophobic3.8
Valine (VAL)Hydrophobic4.1

This table is illustrative, showing typical interactions identified in docking studies of piperazine-containing compounds with a protein target.

The results from molecular docking can rank this compound against other candidate molecules, prioritizing it for further investigation if it shows a favorable predicted binding energy and a stable binding mode. fgcu.edunih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a molecule and its complexes over time. While docking provides a static snapshot of a potential binding pose, MD simulations track the movements of atoms and molecules, offering insights into conformational flexibility and the stability of a ligand-protein complex.

For this compound, MD simulations can be used to analyze its conformational preferences in different environments (e.g., in water or a lipid bilayer). The piperazine ring typically adopts a stable chair conformation, but the simulation can reveal the energetic barriers between different ring puckers and the rotational freedom around the amide bond.

When applied to a ligand-receptor complex, MD simulations can validate the stability of a docking pose. nih.gov A simulation of hundreds of nanoseconds can show whether the ligand remains stably bound in the active site or if it dissociates. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

Table 2: Key Parameters Analyzed in MD Simulations

ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the protein-ligand complex. A low, stable RMSD suggests a stable binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues around their average position.Identifies flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor.Quantifies the stability of key polar interactions predicted by docking.
Binding Free Energy (MM/PBSA, MM/GBSA)Estimates the free energy of binding from simulation snapshots.Provides a more accurate estimation of binding affinity than docking scores.

This table outlines standard analyses performed during MD simulations to assess the dynamics and stability of a ligand-protein complex.

MD simulations on phenyl-piperazine scaffolds have been used to confirm stable interactions within binding pockets and to refine initial docking poses. nih.gov Such studies would be essential to confirm that this compound can form a lasting and stable complex with its intended biological target.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design methods become essential. Pharmacophore modeling is one such approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

To create a pharmacophore model relevant to this compound, a set of known active and inactive molecules with similar structural scaffolds would be analyzed. acs.orgacs.org The model would define the key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, and their spatial relationships. acs.orgacs.org

For this compound, the key pharmacophoric features would likely include:

An aromatic ring (the difluorophenyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A basic nitrogen atom (the secondary amine in the piperazine ring), which could be a hydrogen bond donor or form ionic interactions when protonated.

Table 3: Potential Pharmacophoric Features of this compound

FeatureChemical GroupRole in Binding
Aromatic Ring (AR)3,4-Difluorophenylπ-π stacking or hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenForms hydrogen bonds with donor residues
Hydrogen Bond Donor (HBD) / Positive Ionizable (PI)Piperazine NitrogenForms hydrogen bonds or salt bridges
Hydrophobic (HY)Phenyl and piperazine coreVan der Waals interactions

This table describes the likely pharmacophoric features of the title compound based on its chemical structure.

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features but may have a different underlying chemical scaffold. nih.gov This allows for the discovery of new lead compounds with potentially improved properties.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's behavior and interaction capabilities. nih.gov

For this compound, DFT calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction with a receptor. Studies on related piperidine (B6355638) derivatives have successfully used DFT to correlate electronic properties with biological activity. nih.gov

Table 4: Representative Quantum Chemical Descriptors Calculated by DFT

DescriptorDefinitionSignificance for Reactivity and Binding
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
HOMO-LUMO GapEnergy difference between LUMO and HOMORelates to chemical stability and reactivity.
Dipole MomentMeasure of the overall polarity of the molecule.Influences solubility and long-range electrostatic interactions.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Identifies sites prone to electrophilic or nucleophilic attack and electrostatic interactions.

This table lists common electronic properties derived from quantum chemical calculations and their importance in understanding molecular interactions.

These quantum mechanical insights complement the classical force-field-based methods of docking and MD simulations by providing a more fundamental understanding of the molecule's intrinsic properties that drive its biological interactions.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogs with Optimized Biological Profiles

The development of advanced analogs from the 1-(3,4-Difluorobenzoyl)piperazine core is a critical next step. The piperazine (B1678402) ring is a highly versatile scaffold in medicinal chemistry, often referred to as a "privileged" structure due to its prevalence in numerous FDA-approved drugs. mdpi.com Modifications to this core can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov

Future synthetic strategies will likely focus on two main areas: functionalization of the piperazine ring and modification of the difluorobenzoyl moiety.

Piperazine Ring Functionalization: Recent advances in synthetic chemistry have enabled the direct C-H functionalization of piperazine rings, moving beyond traditional N-substitution. mdpi.com Photoredox catalysis, for instance, has emerged as a powerful tool for creating α-aryl-substituted piperazines, a technique that could be applied to generate novel analogs. mdpi.com Introducing diverse substituents on the second nitrogen atom of the piperazine ring is another well-established strategy to modulate biological activity and selectivity. mdpi.com

Benzoyl Moiety Modification: While the 3,4-difluoro substitution provides specific electronic properties, further modifications could optimize target engagement. This could involve introducing additional substituents on the phenyl ring or replacing the benzoyl group entirely with other aromatic or heteroaromatic systems. Such changes can influence binding affinity, selectivity, and metabolic stability.

A key goal in designing these analogs is to improve their biological profiles. For example, in the context of developing ferroptosis inhibitors from piperazine-based structures, modifications have been shown to enhance solubility and plasma stability, crucial factors for therapeutic viability. nih.gov Similarly, creating hybrid molecules that combine the this compound scaffold with other pharmacologically active fragments, such as 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole, could lead to compounds with synergistic or entirely new activities. mdpi.com

Table 1: Potential Synthetic Strategies for Analog Development

Synthetic Approach Target Modification Area Potential Outcome Reference
Photoredox Catalysis C-H bonds of the piperazine ring Introduction of novel aryl or heteroaryl groups directly onto the piperazine backbone. mdpi.com
SNAr Reactions Unsubstituted nitrogen of the piperazine Attachment of various aza-heterocycles to modulate solubility and target interaction. nih.gov
Multi-component Reactions Entire Scaffold Efficient construction of complex derivatives with diverse functional groups in a single step. researchgate.net
Peptide Coupling Unsubstituted nitrogen of the piperazine Formation of amide linkages with various carboxylic acids to explore new chemical space. nih.gov

Exploration of Novel Biological Activities and Therapeutic Applications

The piperazine heterocycle is a component in drugs with a wide array of therapeutic uses, including antipsychotic, anticancer, antiviral, and anti-inflammatory applications. nih.gov This diversity suggests that analogs of this compound could be successfully developed for a multitude of diseases. Future research should systematically screen new analogs against a broad panel of biological targets.

Promising therapeutic areas for exploration include:

Antimicrobial and Antifungal Agents: Many piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains. mdpi.comresearchgate.net For instance, certain 1,3,4-thiadiazole derivatives containing a piperazine structure have shown potent efficacy against bacterial pathogens by disrupting the cell membrane and inhibiting biofilm formation. nih.govresearchgate.net Analogs of this compound could be designed and tested as novel agents to combat antibiotic-resistant microbes.

Anticancer Agents: The piperazine motif is found in several anticancer drugs. nih.gov Research into related structures, such as 1,4-disubstituted piperazine-2,5-diones, has identified compounds that protect against oxidative stress, a factor implicated in cancer and neurodegenerative diseases. nih.gov New analogs could be evaluated for their activity against various cancer cell lines and their potential to inhibit specific pathways involved in tumor growth and metastasis.

Central Nervous System (CNS) Disorders: Historically, piperazine scaffolds were primarily associated with CNS activity. nih.gov Hybrid analogs of trifluoromethylphenylpiperazine (TFMPP) have been studied for their interaction with serotonin (B10506) receptors, indicating the potential for developing novel agents for psychiatric and neurological disorders. nih.gov

Cardiovascular Diseases: Researchers have designed and synthesized novel piperazine-based derivatives as inhibitors of ferroptosis, a form of cell death associated with cardiovascular diseases. nih.gov This provides a strong rationale for exploring the potential of this compound analogs in this therapeutic area.

Table 2: Potential Therapeutic Applications for Novel Analogs

Therapeutic Area Rationale Based on Piperazine Derivatives Potential Mechanism of Action Reference
Infectious Diseases Demonstrated antibacterial and antifungal properties. Inhibition of biofilm formation, disruption of microbial cell membranes. nih.gov, researchgate.net
Oncology Presence in approved anticancer drugs and activity in preclinical models. Inhibition of protein kinases, induction of apoptosis, antioxidant effects. nih.gov, nih.gov
CNS Disorders Known interaction of piperazine analogs with neurotransmitter systems. Modulation of serotonin or dopamine (B1211576) receptors. nih.gov, nih.gov
Cardiovascular Disease Development of piperazine-based ferroptosis inhibitors. Reduction of reactive oxygen species (ROS), protection against mitochondrial damage. nih.gov
Inflammatory Disorders Documented anti-inflammatory activity of various piperazine compounds. Modulation of inflammatory pathways. ontosight.ai, nih.gov

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

To accelerate the discovery process and gain deeper insights into the biological effects of novel this compound analogs, the integration of modern high-throughput and systems biology technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of newly synthesized analogs against specific biological targets. nih.gov Cell-based reporter gene assays, for example, can be employed to quickly identify compounds that modulate the activity of a particular receptor or signaling pathway. nih.gov This unbiased approach can uncover unexpected activities and identify potent lead compounds for further optimization. The use of HTS was instrumental in discovering photoredox catalysts for C-H functionalization of piperazines, showcasing its utility in both synthetic methodology and biological screening. mdpi.com

Omics Technologies: To understand the precise mechanism of action of promising lead compounds, a suite of "omics" technologies can be deployed. nih.gov These technologies provide a global view of molecular changes within a cell or organism in response to a compound. researchgate.netnih.gov

Transcriptomics (RNA-Seq): Can reveal how a compound alters gene expression, pointing to the cellular pathways it affects.

Proteomics: Identifies changes in protein levels and post-translational modifications, helping to pinpoint the direct protein targets of a drug and its downstream effects. mdpi.com

Metabolomics: Analyzes shifts in cellular metabolite profiles, offering insights into how a compound impacts cellular metabolism and energy production.

For instance, if an analog shows potent anti-biofilm activity, proteomics could be used to identify the specific bacterial proteins it interacts with, while metabolomics could reveal how it disrupts the metabolic networks essential for biofilm maintenance. nih.gov This detailed mechanistic understanding is crucial for translating a promising compound into a viable therapeutic agent.

Table 3: Application of Omics Technologies in Mechanistic Studies

Omics Technology Information Yielded Potential Application for Piperazine Analogs Reference
Transcriptomics Changes in global gene expression. Identifying pathways modulated by an analog (e.g., inflammation, apoptosis). nih.gov
Proteomics Changes in protein abundance and modifications. Identifying direct protein targets and downstream signaling effects. nih.gov, mdpi.com
Metabolomics Alterations in small molecule metabolite levels. Understanding the impact on cellular metabolism and bioenergetics. nih.gov
Multi-omics Integrated analysis of gene, protein, and metabolite data. Building a comprehensive model of the drug's mechanism of action and identifying biomarkers. researchgate.net, nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-Difluorobenzoyl)piperazine, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves coupling 3,4-difluorobenzoic acid with piperazine. Key steps include:

  • Acylation: React piperazine with 3,4-difluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Characterization: Confirm structure via 1H^1H-/13C^{13}C-NMR (peaks for aromatic fluorine substituents and piperazine protons), FT-IR (C=O stretch ~1650–1700 cm1^{-1}), and LC-MS (m/z consistent with molecular ion) .

Basic: Which spectroscopic techniques are most reliable for distinguishing positional isomers of fluorinated piperazine derivatives?

Methodological Answer:

  • Raman Microspectroscopy: Combined with multivariate analysis (PCA/LDA), it differentiates isomers by unique vibrational modes (e.g., C-F stretches at 1100–1250 cm1^{-1}) and spatial conformations .
  • NMR: 19F^{19}F-NMR chemical shifts vary significantly based on fluorine substitution patterns (e.g., 3,4-difluoro vs. 2,5-difluoro isomers) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo toxicity data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the piperazine core or fluorobenzoyl group to balance lipophilicity and solubility. For example, introducing hydroxyl groups may reduce toxicity but require stability testing under physiological pH .
  • Toxicity Screening: Use zebrafish or murine models to assess hepatotoxicity linked to metabolic byproducts (e.g., fluorinated aromatic amines) .

Advanced: What computational strategies predict the binding affinity of this compound to serotonin receptors?

Methodological Answer:

  • Molecular Docking: Simulate interactions with 5-HT1A_{1A} receptors using AutoDock Vina. Key parameters include piperazine’s coplanarity with the receptor’s hydrophobic pocket and fluorine’s electronegativity enhancing hydrogen bonding .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking results .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, but storage at 4°C in amber vials minimizes hydrolysis of the benzoyl-piperazine bond .
  • pH Sensitivity: In aqueous buffers (pH 1–13), LC-MS monitors degradation products (e.g., free piperazine at acidic pH) .

Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and quantify residual solvents (e.g., DMF) and byproducts (e.g., unreacted 3,4-difluorobenzoic acid) .
  • LOQ Validation: Achieve limits of quantification <0.1% via calibration curves (R2^2 >0.99) and spike-recovery assays .

Advanced: How do fluorine substituents influence the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP Measurement: Fluorine increases lipophilicity (experimental LogP ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing blood-brain barrier permeability but risking CNS toxicity .
  • Metabolic Studies: Incubate with liver microsomes to identify CYP450-mediated oxidation pathways (e.g., defluorination) using UPLC-QTOF .

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Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorobenzoyl)piperazine

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